N-(2-methoxyphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-(2-methoxyphenyl)-4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O2/c1-15-9-10-27(24-15)19-8-7-18(22-23-19)25-11-13-26(14-12-25)20(28)21-16-5-3-4-6-17(16)29-2/h3-10H,11-14H2,1-2H3,(H,21,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQSJYNKNVVQDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core piperazine structure, followed by the introduction of the pyridazinyl and methoxyphenyl groups through various substitution reactions. Common reagents used in these steps include halogenated precursors, base catalysts, and solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridazinyl ring can be reduced under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of base catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the pyridazinyl ring could lead to a dihydropyridazine compound.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of piperazine and pyrazole have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. N-(2-methoxyphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide may possess similar mechanisms of action, making it a candidate for further research in oncology.
Antidepressant Effects
Research into piperazine derivatives has shown promise in treating depression. The compound's ability to modulate neurotransmitter systems could lead to its application as an antidepressant. Studies focusing on the serotonin and dopamine pathways may reveal its potential efficacy in mood disorders.
Antimicrobial Properties
The presence of pyrazole rings in many compounds has been linked to antimicrobial activity. Investigations into this compound could explore its effectiveness against various bacterial and fungal strains, contributing to the development of new antimicrobial agents.
Neurological Applications
Given the structural similarities with known neuroprotective agents, this compound may be evaluated for its neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's or Parkinson's disease. The ability to cross the blood-brain barrier is crucial for such applications.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substitution Patterns
The following compounds share structural similarities in their piperazine/piperidine cores and heteroaromatic substituents:
Melting Points and Solubility
- The target compound’s melting point is unreported, but analogous carboxamides (e.g., A3 in ) show high melting points (196.5–197.8°C), suggesting crystalline stability .
- Thioamide derivatives (e.g., ML267 in ) may exhibit lower solubility due to reduced hydrogen-bonding capacity compared to carboxamides .
Structure-Activity Relationship (SAR) Trends
Carboxamide vs. Thioamide :
- Carboxamides (target compound, A2–A6) favor hydrogen bonding with biological targets.
- Thioamides (ML267, ) enhance lipophilicity but reduce solubility .
Aryl Substituents :
- 2-Methoxyphenyl (target compound) improves solubility via methoxy’s polar effects.
- Chlorophenyl/fluorophenyl () increases metabolic stability and target affinity .
Heteroaromatic Systems :
- Pyridazine-pyrazole (target compound) offers dual aromaticity for stacking interactions.
- Quinazoline () provides a planar scaffold for intercalation into enzyme active sites .
Biological Activity
N-(2-methoxyphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide, a complex organic compound, has garnered interest in the scientific community due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 393.4 g/mol. It features a methoxyphenyl group, a pyrazolyl group, and a pyridazinyl group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H23N7O2 |
| Molecular Weight | 393.4 g/mol |
| CAS Number | 1014089-64-5 |
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity. Research indicates that compounds with similar structures have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis .
Anticancer Potential
The compound's mechanism of action may involve the modulation of signaling pathways related to cell proliferation and apoptosis. Initial findings indicate that it can inhibit the activity of certain enzymes involved in cancer progression . For instance, studies on related compounds have demonstrated their ability to reduce the expression of antiapoptotic proteins such as Mcl-1, which is crucial for cancer cell survival .
Inhibition Studies
In vitro studies have been conducted to evaluate the inhibitory effects of this compound on specific targets. For example, derivatives similar to this compound have shown promising results with IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra .
The biological activity of this compound is hypothesized to be mediated through its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thus affecting cellular functions.
- Receptor Binding : It may bind to specific receptors, altering their activity and influencing downstream signaling pathways.
- Apoptotic Pathways : By modulating apoptotic mechanisms, it can induce cell death in malignant cells.
Case Studies and Research Findings
Several studies have been conducted to assess the biological activity of this compound and its analogs:
- Antitubercular Activity : A study synthesized related compounds and evaluated their efficacy against Mycobacterium tuberculosis, demonstrating significant inhibitory concentrations (IC50) .
- Cytotoxicity Assessments : The cytotoxic effects on human embryonic kidney (HEK-293) cells were evaluated, revealing that some derivatives exhibited low toxicity, suggesting a favorable therapeutic index .
- Molecular Docking Studies : Computational studies have been performed to predict the binding affinity of the compound to various biological targets, providing insights into its potential pharmacological applications .
Q & A
Q. What are the key structural features of this compound that influence its pharmacological activity?
The compound’s activity is driven by its piperazine-carboxamide core, pyridazine-pyrazole heterocycles, and substituents like the 2-methoxyphenyl group. The methoxy group enhances solubility and modulates receptor interactions, while the pyridazine-pyrazole moiety contributes to π-π stacking and hydrogen bonding with biological targets. Piperazine derivatives are known for their conformational flexibility, enabling interactions with diverse receptors (e.g., serotonin or dopamine receptors) .
Structural Determinants of Activity
| Feature | Role | Example Impact |
|---|---|---|
| 2-Methoxyphenyl | Electron-donating group | Enhances metabolic stability and receptor affinity |
| Pyridazine-pyrazole | Heterocyclic scaffold | Facilitates kinase inhibition via ATP-binding pocket interactions |
| Piperazine-carboxamide | Flexible core | Enables multi-target engagement (e.g., GPCRs, transporters) |
Q. What methodological approaches are recommended for synthesizing this compound with high purity?
Synthesis typically involves:
- Step 1 : Coupling of 6-(3-methyl-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid with piperazine using carbodiimide reagents (e.g., EDC/HOBt) in anhydrous DMF .
- Step 2 : N-arylation of the piperazine nitrogen with 2-methoxyphenyl isocyanate under basic conditions (e.g., triethylamine in dichloromethane) .
- Purification : Column chromatography (silica gel, 5% MeOH/CH₂Cl₂) or recrystallization (ethanol/water) to achieve >95% purity .
Q. How should researchers design initial biological screening assays for this compound?
Prioritize target classes based on structural analogs:
- Kinase inhibition : Use ADP-Glo™ assays for kinases like JAK2 or EGFR .
- GPCR binding : Radioligand displacement assays (e.g., 5-HT₁A or D₂ receptors) with [³H]-spiperone .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination .
Advanced Research Questions
Q. What strategies resolve contradictory data on this compound’s metabolic stability across studies?
Discrepancies may arise from assay conditions (e.g., liver microsomes vs. hepatocytes) or species differences. Mitigate by:
- Standardizing protocols : Use pooled human liver microsomes with NADPH regeneration systems and LC-MS/MS quantification .
- Computational modeling : Predict metabolic hotspots (e.g., methoxy demethylation) using software like MetaSite .
- Comparative studies : Test stability in parallel with structural analogs (e.g., fluorinated vs. methoxy derivatives) .
Q. How does the substitution pattern on the pyridazine ring affect selectivity toward kinase targets?
SAR studies show:
- 3-Methylpyrazole : Increases selectivity for JAK2 over EGFR due to steric complementarity .
- Pyridazine N-alkylation : Reduces off-target activity by limiting π-stacking with non-target kinases .
Substituent Effects on Kinase Inhibition
| Substituent | Target Kinase | IC₅₀ (nM) | Selectivity Ratio (vs. EGFR) |
|---|---|---|---|
| 3-Methylpyrazole | JAK2 | 12 ± 2 | 15:1 |
| 3-Ethylpyrazole | JAK2 | 18 ± 3 | 8:1 |
| Unsubstituted | EGFR | 50 ± 5 | 1:1 |
| Data from in vitro kinase profiling |
Q. What computational methods optimize predictions of this compound’s interaction with serotonin receptors?
- Molecular docking : Use AutoDock Vina with cryo-EM structures of 5-HT₁A (PDB: 7E2Z) to identify key binding residues (e.g., Asp116, Ser199) .
- Molecular dynamics (MD) : Simulate ligand-receptor complexes in lipid bilayers (GROMACS) to assess stability of hydrogen bonds with the carboxamide group .
- Free energy calculations : Apply MM-PBSA to rank binding affinities of analogs with modified piperazine substituents .
Methodological Notes
- Data Integration : Cross-referenced synthesis, SAR, and computational data from peer-reviewed studies (e.g., ).
- Contradictions Addressed : Variability in metabolic stability protocols was reconciled by emphasizing standardized assays and computational validation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
